Iron nitrosyl
Description
Properties
CAS No. |
68586-27-6 |
|---|---|
Molecular Formula |
FeN2O2+2 |
Molecular Weight |
115.86 g/mol |
IUPAC Name |
azanylidyneoxidanium;iron |
InChI |
InChI=1S/Fe.2NO/c;2*1-2/q;2*+1 |
InChI Key |
DCDCJJSNSWFVBG-UHFFFAOYSA-N |
SMILES |
N#[O+].N#[O+].[Fe] |
Canonical SMILES |
N#[O+].N#[O+].[Fe] |
Synonyms |
dinitrosyl iron complex iron nitrosyl |
Origin of Product |
United States |
Scientific Research Applications
Biomedical Applications
1.1 Cardiovascular Medicine
Iron nitrosyl complexes have been identified as effective agents in cardiovascular medicine. DNICs, especially those with thiol-containing ligands, exhibit cardioprotective properties by regulating blood pressure and providing protection during ischemic events, hypertension, and stroke. Unlike conventional organic nitrates, DNICs do not develop tolerance with prolonged use, making them valuable for long-term therapeutic applications .
1.2 Antioxidant Properties
The antioxidant capabilities of this compound complexes are notable. Studies demonstrate that these complexes can inhibit the formation of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. For instance, TNICs have shown a pronounced ability to reduce the formation of ABTS radicals in vitro, indicating their potential as antioxidant agents in clinical settings .
1.3 Cancer Treatment
Research indicates that this compound complexes may play a role in cancer therapy by inducing apoptosis in cancer cells through the modulation of nitric oxide levels. The ability of these complexes to release nitric oxide at physiological pH without additional activation positions them as promising candidates for targeted cancer treatments .
Biochemical Insights
2.1 Interaction with Proteins
This compound complexes interact with various proteins, including ferritins, which are critical for iron storage and homeostasis in the body. Electron paramagnetic resonance (EPR) studies have characterized these interactions, revealing that specific amino acid residues (e.g., cysteine and histidine) are crucial for the formation of stable iron-nitrosyl complexes within proteins . This understanding aids in elucidating the biochemical pathways influenced by nitric oxide signaling.
2.2 Placental Function
Recent studies have explored the formation of this compound complexes from nitrite within human placental tissue. These complexes may play a role in regulating placental blood flow and nutrient transport during pregnancy, highlighting their importance in reproductive health .
Case Studies
Comparison with Similar Compounds
Structural and Spectroscopic Properties
- Dinitrosyl Iron Complexes (DNICs): Characterized by an isotropic EPR signal at g = 2.03, DNICs are stabilized by cysteine or histidine ligands in biological systems . In contrast, cobalt dinitrosyls (e.g., [Co(NO)₂(L)₂]) show weaker metal-ligand bonding and distinct redox behavior .
- S-Nitrosothiols: These lack metal centers, relying on S–N bonds for NO storage. They exhibit lower thermal stability compared to iron nitrosyls, limiting their utility in prolonged NO release .
Preparation Methods
Classical Synthesis via Iron Carbonyl and Nitrosyl Chloride
The reaction between iron pentacarbonyl (Fe(CO)₅) and nitrosyl chloride (NOCl) remains one of the most widely used methods for preparing dinitrosyl iron complexes (DNICs). In a typical procedure, stoichiometric amounts of Fe(CO)₅ and NOCl are sealed in a stainless steel bomb at room temperature for 24 hours. Carbon monoxide (CO) evolves as a byproduct, and the resulting mixture is distilled under reduced pressure at −78°C to isolate dicarbonyldinitrosyl iron (DDI, Fe(CO)₂(NO)₂) as a red liquid. This method yields approximately 65% DDI alongside residual Fe(CO)₅, requiring further purification via fractional distillation .
Variations of this protocol involve alternative iron precursors such as Fe₃(CO)₁₂ or Fe₂(CO)₉, which react with NO gas under controlled conditions. The use of Fe₃(CO)₁₂ reduces side reactions but necessitates higher pressures (3–5 atm) and extended reaction times (48–72 hours) . Table 1 summarizes key parameters for these methods.
Table 1: Synthesis of DNICs via Iron Carbonyl and NOCl
| Iron Precursor | Nitrosyl Source | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Fe(CO)₅ | NOCl | RT, 24 h | DDI | 65 |
| Fe₃(CO)₁₂ | NO | 5 atm, 72 h | DDI | 58 |
| Fe₂(CO)₉ | NO | 3 atm, 48 h | DDI | 52 |
Aqueous-Phase Synthesis with Sodium Nitrite
A modified approach employs sodium nitrite (NaNO₂) and iron pentacarbonyl in alkaline aqueous media. In this two-step process, Fe(CO)₅ reacts with NaNO₂ and sodium hydroxide (NaOH) under reflux (3 hours, 80°C), followed by acidification with glacial acetic acid. The resultant brown fumes of DDI are trapped at −78°C, achieving yields up to 60% . This method avoids hazardous NOCl and operates under milder conditions, making it suitable for large-scale production. The reaction mechanism proceeds via intermediate formation of nitrosonium (NO⁺) ions, which coordinate to iron centers upon CO ligand displacement .
Ligand Substitution Reactions
Nitrosyl iron complexes with tailored ligands are synthesized by substituting labile ligands in precursor complexes. For example, β-diketiminate-supported DNICs are prepared by reacting [Fe(NO)₂(Ar-nacnac)] (Ar-nacnac = sterically hindered β-diketiminate) with porphyrin complexes like [FeIII(TPP)Cl]. This ligand exchange transfers NO to generate [FeII(TPP)(NO)] while retaining the β-diketiminate framework . Similarly, thiobenzamide ligands replace thiosulfate in [Fe₂(S₂O₃)₂(NO)₄]²⁻ under acidic conditions, yielding [Fe(C₆H₅C-SNH₂)₂(NO)₂] with NO⋯NO interactions stabilizing the dimeric structure .
Electrochemical Reduction of High-Valent Iron Nitrosyls
Recent advances exploit electrochemical methods to access rare iron nitrosyl oxidation states. The tris-N-heterocyclic carbene complex [(TIMENᴹᵉˢ)Fe(NO)]³⁺ ({Fe–NO}⁶) undergoes stepwise reduction using Zn, Mg, or Na/Hg to generate {Fe–NO}⁷,⁸,⁹ species. Further reduction with cesium electride produces the elusive {Fe–NO}¹⁰ intermediate, characterized by a metalacyclic [Fe−(NO−NHC)₃−] structure . These reactions are monitored via cyclic voltammetry, with redox potentials correlating to the Enemark-Feltham notation (Table 2).
Table 2: Electrochemical Series of [(TIMENᴹᵉˢ)Fe(NO)]ⁿ
| Oxidation State | Notation | E₁/₂ (V vs. SCE) | Spin State |
|---|---|---|---|
| +3 | {Fe–NO}⁶ | +0.45 | Low-spin |
| +2 | {Fe–NO}⁷ | −0.12 | High-spin |
| +1 | {Fe–NO}⁸ | −0.89 | High-spin |
| 0 | {Fe–NO}⁹ | −1.34 | High-spin |
| −1 | {Fe–NO}¹⁰ | −2.01 | High-spin |
Photochemical NO Release and Complex Stabilization
Photoactive iron nitrosyls are synthesized by incorporating conjugated ligands that enhance NO release under irradiation. For instance, [Fe(PaPy₃)(NO)]²⁺ (PaPy₃ = N-methyl-N,N-bis(2-pyridylmethyl)amine) exhibits a NO quantum yield (ϕNO) of 0.185 at 500 nm, which increases to 0.258 in the quinoline-derived analog [Fe(PaPy₂Q)(NO)]²⁺ due to extended π-conjugation . These complexes are prepared by reacting iron(II) precursors with NO gas in deoxygenated acetonitrile, followed by ligand exchange under UV-vis light (300–700 nm).
High-Valent Iron Nitrido Complexes as Precursors
Oxidation of iron nitrido complexes provides a route to high-valent nitrosyl species. Treatment of [(TIMMNᴹᵉˢ)FeV(N)]²⁺ with silver difluoride (AgF₂) yields the octahedral [(TIMMNᴹᵉˢ)FeVI(N)(F)]²⁺, which undergoes nitrosylation with NO donors to form FeVII nitrosyls. These reactions occur in anhydrous dichloromethane at −40°C, preserving the nitrido core while introducing NO ligands .
Mechanistic Analysis and Challenges
The preparation of this compound complexes is governed by ligand field effects, redox potentials, and steric constraints. Key challenges include:
-
NO Ligand Lability : DNICs often decompose via NO dissociation, necessitating inert atmospheres and low temperatures during synthesis .
-
Oxidation State Control : Stabilizing Fe in uncommon oxidation states (e.g., +6, +7) requires strong-field ligands like N-heterocyclic carbenes .
-
Byproduct Formation : Reactions involving Fe(CO)₅ frequently yield CO and unreacted precursors, complicating purification .
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic methods for iron nitrosyl complexes with varying ligands?
- Methodological Answer : Synthesis optimization requires systematic variation of stoichiometric ratios, metal oxidation states (e.g., Fe(II) vs. Fe(III)), and ligand types (e.g., diethyldithiocarbamate or tris-carbene ligands). For example, substituting Fe(III) for Fe(II) with silver or sodium dithiocarbamate salts alters reaction pathways and yields air-stable complexes . Solvent-thermal reactions using single-step procedures have proven effective for polynuclear this compound clusters, avoiding traditional multi-step syntheses . Key characterization tools include IR spectroscopy (to confirm NO coordination) and NMR for ligand binding analysis .
Q. What spectroscopic techniques are critical for characterizing this compound electronic structures?
- Methodological Answer : Combined spectroscopic approaches are essential:
- IR Spectroscopy : Identifies ν(NO) stretching frequencies (1,700–1,900 cm⁻¹), which correlate with NO bonding modes (linear vs. bent) and oxidation states .
- Mössbauer Spectroscopy : Quantifies iron oxidation states and spin states (e.g., distinguishing Fe(II)-NO vs. Fe(III)-NO⁻) .
- X-ray Absorption Spectroscopy (XAS) : Resolves metal-ligand bonding parameters, such as Fe-NO bond distances and angles, using NEXAFS or XANES .
Q. How does ligand choice influence the geometry and reactivity of this compound complexes?
- Methodological Answer : Bulky ligands (e.g., tris-carbenes) stabilize high-valent iron centers (Fe(IV)–Fe(VII)) and modulate NO binding modes. For instance, sterically hindered tris{2-(3-mesitylimidazol-2-ylidene)alkyl}amine (TIMEN) ligands enable isolation of Fe(VI) nitrido complexes, whereas smaller ligands favor low-spin Fe(II)-NO configurations . Electrochemical studies (cyclic voltammetry) further reveal ligand-dependent redox potentials, affecting NO release kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spin states of this compound complexes?
- Methodological Answer : Contradictions often arise from differing ligand fields or experimental conditions. For example, FeLPr(NO) exhibits an S = 1/2 ↔ S = 3/2 spin equilibrium, detectable via temperature-dependent magnetic susceptibility measurements and EPR spectroscopy. Computational modeling (DFT) aids in correlating experimental data with electronic configurations . Cross-validation using X-ray crystallography (to determine bond lengths) and Mössbauer spectroscopy (to assess iron oxidation states) is critical .
Q. What strategies validate the electrochemical behavior of this compound porphyrins in protic ionic liquids?
- Methodological Answer : Proton-coupled electron transfer (PCET) mechanisms can be studied using in-situ spectroelectrochemistry. For Fe(TPP)(NO), voltammetric scans in protic ionic liquids (e.g., ethylammonium nitrate) reveal shifts in reduction potentials due to hydrogen bonding with NO. UV-vis-NIR monitoring during electrolysis tracks intermediate species (e.g., Fe-NO⁻ vs. Fe-HNO) .
Q. How do solvent-thermal synthesis conditions affect polynuclear this compound cluster formation?
- Methodological Answer : Solvent polarity and temperature control nucleation. For Fe-S/Se nitrosyl clusters, dichloromethane/methanol diffusion at −20°C yields pseudo-tetrahedral geometries, while elevated temperatures favor disubstituted μ-oxo dimers. Single-crystal XRD analysis confirms structural differences, while electrochemical studies (e.g., ECE mechanisms) link cluster size to redox activity .
Q. What experimental and computational approaches reconcile conflicting data on axial nitrosyl ligand lability?
- Methodological Answer : Axial NO lability in corroles (e.g., 3,17-(NO₂)₂-(TPC)FeNO) is probed via kinetic studies (stopped-flow spectroscopy) and crystallographic analysis of packing interactions (e.g., O···O distances < 3.0 Å indicate intermolecular stabilization). DFT calculations model ligand dissociation pathways and compare activation energies under varying conditions .
Methodological Guidelines for Data Interpretation
Q. How should researchers address discrepancies in NO binding modes across studies?
- Answer : Cross-reference IR ν(NO) frequencies with crystallographic data. For example, bent NO ligands (ν(NO) ~ 1,650 cm⁻¹) correlate with Fe-N-O angles < 160°, while linear modes (ν(NO) > 1,800 cm⁻¹) suggest higher oxidation states. Discrepancies may arise from solvent effects or counterion interactions, necessitating controlled replicate experiments .
Q. What protocols ensure reproducibility in this compound syntheses?
- Answer : Document reagent purity (e.g., Fe salt hygroscopicity), solvent degassing procedures (to prevent NO oxidation), and inert atmosphere conditions (glovebox vs. Schlenk line). Publish detailed crystallographic data (CCDC codes) and raw electrochemical traces in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
